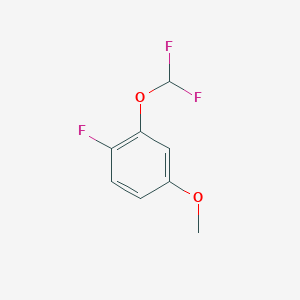
2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various laboratory techniques .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antibacterial Agents and Anesthetics
2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene: is being explored for its potential in medicinal chemistry, particularly as an antibacterial agent and anesthetic. The difluoromethoxy group is a significant motif in pharmaceuticals, influencing the biological activity of compounds . Research is ongoing to determine the efficacy of such compounds in treating bacterial infections and their potential use in anesthesia.
Chronic Obstructive Pulmonary Disease (COPD) Treatment
This compound shares structural similarities with Roflumilast , a selective enzyme inhibitor used as an anti-inflammatory in the treatment of COPD . The presence of the difluoromethoxy group in Roflumilast highlights the importance of this functional group in the development of respiratory treatments.
Liquid Crystal Display (LCD) Technology
The high polarity of the electronegative fluorine atoms, combined with the aromatic stacking interactions of the phenyl groups, makes difluoromethoxy derivatives valuable in the construction of nematic liquid crystals for LCDs . These compounds contribute to the development of displays with permanent dipoles, which are crucial for the performance and quality of LCDs.
Agricultural Chemistry: Pesticides and Herbicides
In the agricultural sector, difluoromethoxy benzene derivatives, like the one , are utilized in the formulation of pesticides and herbicides. Compounds such as Flucythrinate and Pyraflufen feature the difluoromethoxy phenyl motif, indicating its role in plant protection and weed control .
Organic Synthesis: Intermediates for Complex Structures
This compound is used as an intermediate in the synthesis of chemically complex structures. Its unique properties allow for the creation of compounds with desired functionalities, which are essential in synthetic organic chemistry. These functionalities enable further chemical manipulations, making it a versatile building block.
Material Science: Fluorescence and Spectroscopy
Some derivatives of halopyridines, which are structurally related to this compound, exhibit interesting UV/Vis and emission properties. They have shown moderate to high fluorescence quantum yields, suggesting potential applications in spectroscopy and materials science.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAPXIKEXKSLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


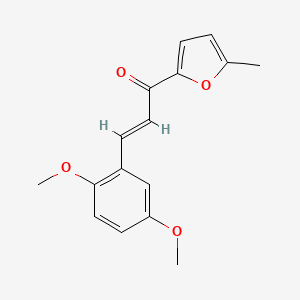

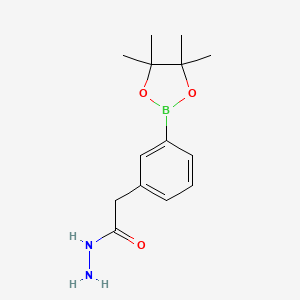
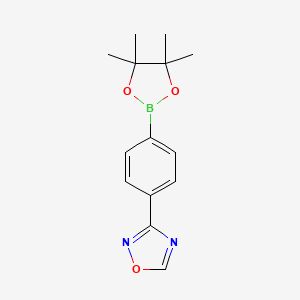
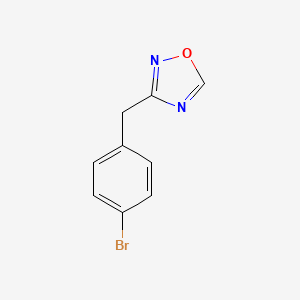


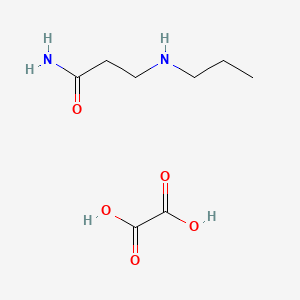
![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
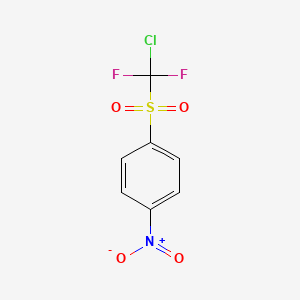


![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)